![molecular formula C23H17BrCl2N2OS2 B12018119 3-(4-bromophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12018119.png)
3-(4-bromophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophényl)-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tétrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one est un composé organique complexe qui appartient à la classe des benzothiénopyrimidines.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 3-(4-bromophényl)-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tétrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one implique généralement des réactions organiques en plusieurs étapes. Le processus peut commencer par la préparation du noyau benzothiénopyrimidine, suivie de l’introduction des groupes bromophényl et dichlorobenzylsulfanyl par diverses réactions de substitution. Les réactifs couramment utilisés dans ces étapes comprennent les agents bromants, les agents chlorants et les composés soufrés.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés complexes impliquent souvent l’optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté. Cela peut inclure l’utilisation de catalyseurs, des conditions contrôlées de température et de pression, et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau de l’atome de soufre, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent cibler les groupes bromophényl ou dichlorobenzyl, conduisant potentiellement à une déshalogénation.
Substitution : Des réactions de substitution nucléophile ou électrophile peuvent se produire, en particulier au niveau des cycles aromatiques.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Agents halogénants, nucléophiles tels que les amines ou les thiols.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans les cycles aromatiques.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui le rend précieux en chimie organique de synthèse.
Biologie
Biologiquement, les benzothiénopyrimidines ont montré un potentiel en tant qu’inhibiteurs de certaines enzymes ou de certains récepteurs. Ce composé peut être étudié pour son activité contre des cibles biologiques spécifiques, telles que les kinases ou les récepteurs couplés aux protéines G.
Médecine
En chimie médicinale, des composés comme celui-ci sont explorés pour leurs effets thérapeutiques potentiels. Ils peuvent être étudiés pour leurs propriétés anti-inflammatoires, anticancéreuses ou antimicrobiennes.
Industrie
Sur le plan industriel, ces composés peuvent être utilisés dans le développement de nouveaux matériaux ou comme intermédiaires dans la synthèse de produits pharmaceutiques et de produits agrochimiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, benzothienopyrimidines have shown potential as inhibitors of certain enzymes or receptors. This compound may be investigated for its activity against specific biological targets, such as kinases or G-protein coupled receptors.
Medicine
In medicinal chemistry, compounds like this one are explored for their potential therapeutic effects. They may be studied for their anti-inflammatory, anticancer, or antimicrobial properties.
Industry
Industrially, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
Le mécanisme d’action de 3-(4-bromophényl)-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tétrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one dépendrait de sa cible biologique spécifique. En général, il peut interagir avec les enzymes ou les récepteurs, inhibant leur activité ou modulant leur fonction. Les cibles moléculaires et les voies impliquées nécessiteraient des études biochimiques détaillées pour être élucidées.
Comparaison Avec Des Composés Similaires
Composés similaires
Benzothiénopyrimidines : D’autres composés de cette classe peuvent inclure différents substituants sur les cycles aromatiques ou des variations dans la structure du noyau.
Composés phénylsulfanyl : Des composés comportant des groupes sulfanyl similaires liés aux cycles aromatiques.
Unicité
L’unicité de 3-(4-bromophényl)-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tétrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one réside dans sa combinaison spécifique de substituants et les activités biologiques potentielles qu’ils confèrent. Cela en fait un composé précieux pour la recherche et le développement futurs.
Propriétés
Formule moléculaire |
C23H17BrCl2N2OS2 |
|---|---|
Poids moléculaire |
552.3 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H17BrCl2N2OS2/c24-14-6-9-16(10-7-14)28-22(29)20-17-3-1-2-4-19(17)31-21(20)27-23(28)30-12-13-5-8-15(25)11-18(13)26/h5-11H,1-4,12H2 |
Clé InChI |
WQWDCBBFBJUPEF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC5=C(C=C(C=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-(4-ethylbenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12018044.png)
![3-(3-chlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12018045.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12018052.png)
![N-(2-chlorophenyl)-2-[(3Z)-3-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B12018060.png)
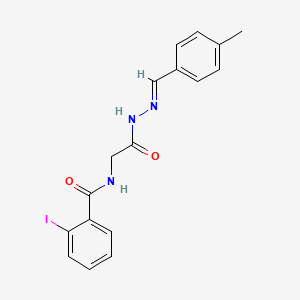
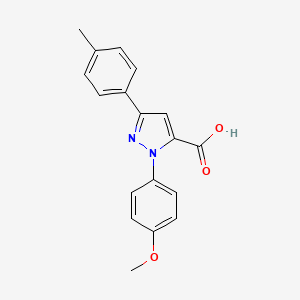
![(5Z)-5-{[3-(4-Methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12018072.png)
![N-(2-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12018076.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018080.png)
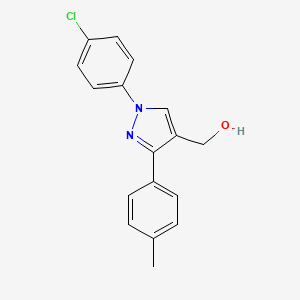
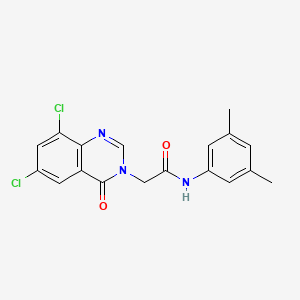
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12018102.png)
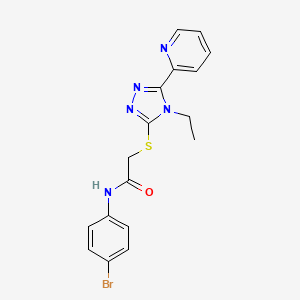
![Methyl 4-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B12018115.png)
